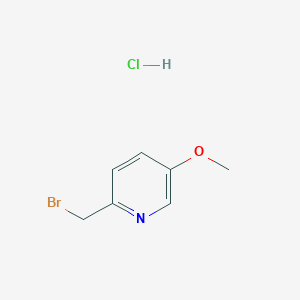
2-(Bromomethyl)-5-methoxypyridine hydrochloride
Descripción general
Descripción
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .
Synthesis Analysis
Bromomethyl compounds can be synthesized through various methods. For example, one study described the synthesis of a lenalidomide nitro precursor using a bromomethyl compound as a key intermediate . Another study discussed the synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid .Molecular Structure Analysis
The molecular structure of bromomethyl compounds depends on the specific compound. For example, bromomethane (methyl bromide) is a tetrahedral molecule .Chemical Reactions Analysis
Bromomethyl compounds can undergo various chemical reactions. For example, they can participate in elimination reactions, such as the E2 mechanism . They can also react with thiols, as described in one study .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary. For example, bromomethane is a colorless, odorless, nonflammable gas .Aplicaciones Científicas De Investigación
Biomass Conversion and Polymer Production
A study by Chernyshev, Kravchenko, and Ananikov (2017) discusses the conversion of plant biomass into furan derivatives, highlighting the potential of these compounds for creating sustainable polymers, fuels, and other functional materials (Chernyshev, Kravchenko, & Ananikov, 2017). This research emphasizes the role of chemical compounds derived from biomass in the future of materials science and energy.
Anticancer Properties of Chemical Compounds
Research on 2-methoxyestradiol, a compound with structural similarity to 2-(Bromomethyl)-5-methoxypyridine due to the methoxy group, discusses its anti-tumorigenic and antiangiogenic effects. Zhu and Conney (1998) review studies suggesting the potential of endogenously formed 2-methoxyestradiol in protecting against estrogen-induced cancers (Zhu & Conney, 1998).
Role in Environmental Estrogens
Cummings (1997) discusses methoxychlor, a proestrogenic chemical, and its transformation into an active estrogenic form, highlighting concerns over environmental estrogens and their effects on human health and the environment (Cummings, 1997).
Antioxidant and Antimicrobial Applications
Laroum et al. (2019) report on the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, showcasing the potential of certain chemical compounds for antioxidant and antimicrobial applications. This research suggests how chemical synthesis can lead to compounds with significant biological activities (Laroum, Boulcina, Bensouici, & Debache, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-(bromomethyl)-5-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFWMYUOYOWJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CBr.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-methoxypyridine hydrochloride | |
CAS RN |
1803582-27-5 | |
| Record name | Pyridine, 2-(bromomethyl)-5-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1448453.png)
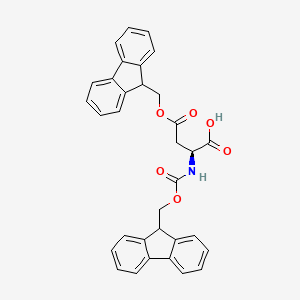

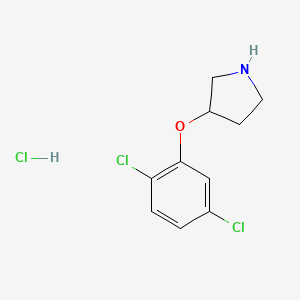
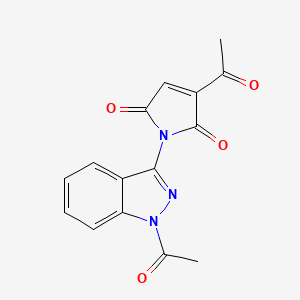
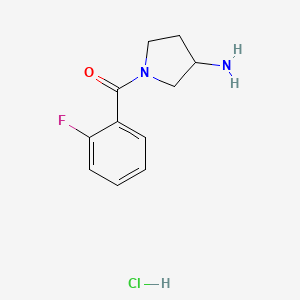
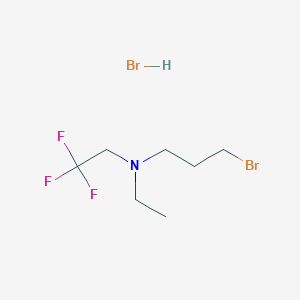

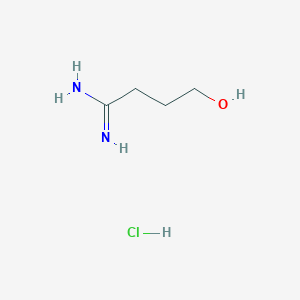
![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B1448470.png)